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Compound of Interest

Compound Name: Butyl pyruvate

Cat. No.: B1584182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl
pyruvate (butyl 2-oxopropanoate), a versatile compound utilized in the pharmaceutical, flavor,
and fragrance industries. This document presents available mass spectrometry data and
predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in clearly
structured tables. Detailed experimental protocols for acquiring such data are also provided,
along with a visual workflow for spectroscopic analysis.

Introduction

Butyl pyruvate (C7H1203, CAS No. 20279-44-1) is an organic ester characterized by the
presence of both an ester and a ketone functional group.[1] Its molecular structure dictates its
reactivity and is a key determinant of its spectroscopic properties. Accurate spectroscopic data
is crucial for its identification, purity assessment, and quality control in research and industrial
applications. The primary method for synthesizing butyl pyruvate is through the esterification
of pyruvic acid with n-butanol.[2]

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for butyl pyruvate. It
is important to note that while the Mass Spectrometry data is derived from experimental
sources, the NMR and IR data are predicted based on established principles of spectroscopy
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and typical values for the functional groups present in the molecule, as specific experimental
spectra were not publicly available at the time of this guide's compilation.

Mass Spectrometry (MS)

Mass spectrometry of butyl pyruvate provides information about its molecular weight and
fragmentation pattern upon ionization. The data presented below was obtained from Gas
Chromatography-Mass Spectrometry (GC-MS) analysis.[3]

Table 1: Mass Spectrometry Data for Butyl Pyruvate

Property Value

Molecular Formula C7H1203

Molecular Weight 144.17 g/mol
lonization Mode Electron lonization (El)
Major Fragments (m/z) Relative Intensity (%)
43 99.99

29 43.44

41 40.30

57 36.80

27 13.14

Source: PubChem, MassBank of North America[3]

Predicted *H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides information about the
chemical environment of hydrogen atoms in a molecule. The following table outlines the
predicted chemical shifts (8), multiplicities, and coupling constants (J) for the protons in butyl
pyruvate.

Table 2: Predicted *H NMR Data for Butyl Pyruvate (Solvent: CDCIs)
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Predicted Coupling
Assignment Chemical Shift  Multiplicity Constant (J, Integration
(3, ppm) Hz)
-CHs (pyruvate) ~2.5 Singlet (s) - 3H
-O-CHz2- ~4.3 Triplet (t) ~6.7 2H
-CH2-CH2-CHs ~1.7 Sextet ~7.0 2H
-CH2-CHs ~1.4 Sextet ~7.4 2H
-CHs (butyl) ~0.9 Triplet (t) ~7.4 3H

Predicted **C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about
the different carbon environments in a molecule.

Table 3: Predicted *3C NMR Data for Butyl Pyruvate (Solvent: CDClIs)

Assignment Predicted Chemical Shift (8, ppm)
-C=0 (ketone) ~192

-C=0 (ester) ~161

-O-CHz2- ~67

-CH2-CH2-CHs ~30

-CH2-CHs ~19

-CHs (pyruvate) ~27

-CHs (butyl) ~13

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy identifies functional groups in a molecule based on their
characteristic absorption of infrared radiation.
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Table 4: Predicted IR Absorption Frequencies for Butyl Pyruvate

. Predicted Absorption ) .
Functional Group - ( » Bond Vibration
ange (cm~

C=0 (Ketone) 1725 - 1705 Stretch
C=0 (Ester) 1750 - 1735 Stretch
C-O (Ester) 1300 - 1000 Stretch
C-H (sp® Alkane) 2960 - 2850 Stretch
C-H (CHs and CH2) 1465 - 1370 Bend

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of liquid organic compounds like butyl pyruvate.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of butyl pyruvate (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

¢ Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the
analysis of moderately polar compounds (e.g., a DB-5 or HP-5ms column).

e GC Conditions:

[¢]

Injector Temperature: 250 °C

[¢]

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a
rate of 10 °C/min.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o

Injection Volume: 1 pL.
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e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 20 to 200.
o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Data Analysis: Identify the peak corresponding to butyl pyruvate in the total ion
chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and
the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o H NMR: Dissolve approximately 5-10 mg of butyl pyruvate in 0.6-0.7 mL of deuterated
chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard.

o 13C NMR: Dissolve approximately 20-50 mg of butyl pyruvate in 0.6-0.7 mL of CDCls with
TMS.

 Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) with a 5 mm
probe.

e Acquisition Parameters (*H NMR):

Number of Scans: 16-32

o

[¢]

Spectral Width: -2 to 12 ppm

o

Pulse Angle: 30-45°

[e]

Relaxation Delay: 1-2 seconds

e Acquisition Parameters (33C NMR):
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[e]

Number of Scans: 1024 or more, depending on concentration.

(¢]

Spectral Width: 0 to 220 ppm

[¢]

Pulse Program: Proton-decoupled.

[¢]

Relaxation Delay: 2-5 seconds

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shifts using the
TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: As butyl pyruvate is a liquid, the spectrum can be obtained neat. Place
a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates to create a thin film.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Spectral Range: 4000 to 400 cm—1,

o Resolution: 4 cm™1.

o Number of Scans: 16-32.

e Background Correction: Record a background spectrum of the clean salt plates before
running the sample. The instrument software will automatically subtract the background from
the sample spectrum.

o Data Analysis: Identify the major absorption bands and assign them to the corresponding
functional group vibrations.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a liquid organic compound such as butyl pyruvate.
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Workflow for Spectroscopic Analysis of Butyl Pyruvate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Butyl Pyruvate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584182#butyl-pyruvate-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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